![molecular formula C5H8N2O3S B6588214 5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione CAS No. 2169195-01-9](/img/no-structure.png)

5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

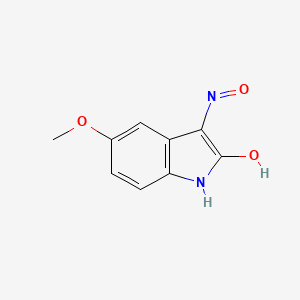

5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione, more commonly known as 5L6T, is an organic compound with a wide range of applications in scientific research. It is a cyclic compound containing a sulfur atom and three nitrogen atoms, which makes it a useful tool for studying the effects of sulfur and nitrogen on the structure and reactivity of organic molecules.

Mecanismo De Acción

The mechanism of action of 5L6T is not fully understood, but it is believed that the sulfur and nitrogen atoms in the molecule interact with the substrate molecules in the reaction, leading to a change in the structure and reactivity of the substrate molecules. Additionally, the sulfur and nitrogen atoms may interact with the solvent molecules, leading to a change in the structure and reactivity of the solvent molecules.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5L6T are not well-understood. However, it is believed that the sulfur and nitrogen atoms in the molecule interact with the enzymes and other molecules in the body, leading to a change in the structure and reactivity of the enzymes and other molecules. Additionally, the sulfur and nitrogen atoms may interact with the proteins and other molecules in the body, leading to a change in the structure and reactivity of the proteins and other molecules.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 5L6T in laboratory experiments is that it is a relatively stable compound that can be synthesized in a variety of ways. Additionally, it is a relatively inexpensive compound, making it accessible to most laboratories. The main limitation of using 5L6T in laboratory experiments is that it is not as well-understood as some other compounds, making it more difficult to predict the effects of the sulfur and nitrogen atoms on the structure and reactivity of the substrate molecules.

Direcciones Futuras

The future directions for 5L6T are vast and varied. One potential direction is to further study the effects of the sulfur and nitrogen atoms on the structure and reactivity of organic molecules. Additionally, further studies could be conducted to determine the effects of 5L6T on enzyme-catalyzed reactions and to determine the effects of different substituents on the rate and selectivity of chemical reactions. Additionally, further studies could be conducted to determine the biochemical and physiological effects of 5L6T and to determine the effects of 5L6T on proteins and other molecules in the body. Finally, further studies could be conducted to develop new synthesis methods for 5L6T and to develop new uses for 5L6T in scientific research.

Métodos De Síntesis

5L6T can be synthesized in several different ways, depending on the desired purity and desired product. The most common synthesis method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of a base. This method produces a tertiary alcohol, which can then be oxidized with an oxidizing agent such as sodium hypochlorite to form the desired product. Other methods, such as the Barton-McCombie reaction and the Grignard reaction, can also be used to synthesize 5L6T.

Aplicaciones Científicas De Investigación

5L6T has a wide range of applications in scientific research. It has been used to study the effects of sulfur and nitrogen on the structure and reactivity of organic molecules. It has also been used as a probe molecule in studies of enzyme-catalyzed reactions and as a model compound for studying the effects of different substituents on the structure and reactivity of organic molecules. Additionally, 5L6T has been used as a model compound for studying the effects of different substituents on the rate of chemical reactions and as a model compound for studying the effects of different substituents on the selectivity of chemical reactions.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione involves the reaction of a thiol with a cyclic imide to form a spirocyclic compound.", "Starting Materials": [ "Thiol (e.g. 2-mercaptoethanol)", "Cyclic imide (e.g. succinimide)" ], "Reaction": [ "Step 1: The thiol is reacted with the cyclic imide in the presence of a base (e.g. sodium hydroxide) to form the spirocyclic compound.", "Step 2: The spirocyclic compound is purified by recrystallization or chromatography." ] } | |

Número CAS |

2169195-01-9 |

Nombre del producto |

5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione |

Fórmula molecular |

C5H8N2O3S |

Peso molecular |

176.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B6588152.png)

![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)

![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)